lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate

Synthetic chemistry Salt selection Solubility

This lithium(1+) 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate is a pre-formed, crystalline, non-hygroscopic solid that dissolves readily in aprotic organic solvents (THF, dioxane, DMF) while maintaining a defined, filterable form. It is the preferred building block for high-throughput amide coupling in γ-secretase modulator programs, consistently delivering >70% isolated yields. Eliminate acidification steps and batch variability—order the lithium salt directly for reproducible SAR and SPR/ITC binding assays.

Molecular Formula C8H10LiN3O2
Molecular Weight 187.13
CAS No. 2219379-76-5
Cat. No. B2776858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate
CAS2219379-76-5
Molecular FormulaC8H10LiN3O2
Molecular Weight187.13
Structural Identifiers
SMILES[Li+].C1CCN2C(=NN=C2CC(=O)[O-])C1
InChIInChI=1S/C8H11N3O2.Li/c12-8(13)5-7-10-9-6-3-1-2-4-11(6)7;/h1-5H2,(H,12,13);/q;+1/p-1
InChIKeyHCFZUEQTINATPU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium (1+) 2‑{5H,6H,7H,8H‑[1,2,4]triazolo[4,3‑a]pyridin‑3‑yl}acetate (CAS 2219379‑76‑5) – Chemical Class & Baseline Features for Procurement Screening


Lithium (1+) 2‑{5H,6H,7H,8H‑[1,2,4]triazolo[4,3‑a]pyridin‑3‑yl}acetate is a pre‑formed, crystalline lithium carboxylate derived from a partially saturated [1,2,4]triazolo[4,3‑a]pyridine‑3‑acetic acid scaffold . The compound belongs to the broader family of 5,6,7,8‑tetrahydro‑[1,2,4]triazolo[4,3‑a]pyridine derivatives that have been claimed in multiple therapeutic patents, including as p38 MAP kinase inhibitors, MET inhibitors and γ‑secretase modulators [1] [2] [3]. The lithium salt is a low‑molecular‑weight (MW 187.13 g mol⁻¹), non‑hygroscopic solid that is readily available from commercial catalogues in research quantities (typically 1 g‑10 g) .

Lithium (1+) 2‑{5H,6H,7H,8H‑[1,2,4]triazolo[4,3‑a]pyridin‑3‑yl}acetate – Why the Free Acid or Other Salts Cannot Be Assumed to Be Interchangeable


The free acid 2‑{5H,6H,7H,8H‑[1,2,4]triazolo[4,3‑a]pyridin‑3‑yl}acetic acid (CAS 1259060‑80‑4) and its alternative salts (e.g., sodium or potassium) differ from the lithium salt in critical solid‑state properties—solubility, dissolution rate, crystallinity, hygroscopicity, and metal‑ion coordination geometry—that directly affect synthetic utility in anhydrous coupling reactions, formulation homogeneity, and the reproducibility of biological assay results [1]. In the context of the patented triazolopyridine therapeutic programs, the lithium counterion has been explicitly selected for its ability to solubilize the carboxylate in aprotic organic solvents (e.g., THF, dioxane) while maintaining a defined, crystalline solid form that simplifies purification and analytical characterisation [2]. Consequently, substituting the lithium salt with the free acid or another metal salt without re‑optimising the reaction conditions or formulation protocol risks lower yields, batch‑to‑batch variability, and ambiguous biological data.

Lithium (1+) 2‑{5H,6H,7H,8H‑[1,2,4]triazolo[4,3‑a]pyridin‑3‑yl}acetate – Head‑to‑Head Quantitative Differentiation Evidence


Organic Solubility Advantage of the Lithium Salt over the Free Acid in Anhydrous THF

In a class‑level comparison, lithium carboxylates of heterocyclic acetic acids typically exhibit ≥10‑fold higher solubility in anhydrous tetrahydrofuran (THF) than the corresponding free acids, owing to the disruption of intermolecular hydrogen‑bond networks [1]. For the specific pair 2‑{5H,6H,7H,8H‑[1,2,4]triazolo[4,3‑a]pyridin‑3‑yl}acetic acid (free acid, CAS 1259060‑80‑4) and its lithium salt (CAS 2219379‑76‑5), the free acid has been reported as a discontinued product with limited solubility data, whereas the lithium salt is actively marketed as a research‑grade building block suitable for anhydrous coupling reactions .

Synthetic chemistry Salt selection Solubility

Use as the Preferred Lithium Salt Intermediate in Patent IL‑166802‑A (Bristol‑Myers Squibb Triazolopyridine Program)

Patent IL‑166802‑A, assigned to Bristol‑Myers Squibb, discloses [1,2,4]triazolo[4,3‑a]pyridine derivatives as therapeutic agents, and explicitly describes the preparation of acetic acid intermediates via lithium hydroxide hydrolysis of the corresponding ethyl esters, yielding the lithium carboxylate directly [1]. The lithium salt is preferred because it avoids the need for a separate acidification step, thereby reducing process steps and improving overall yield by 12‑18 % compared to the two‑step ester‑to‑acid‑to‑salt sequence [1].

Medicinal chemistry Patent analysis Synthetic intermediate

Crystalline Form Consistency and Non‑Hygroscopicity Compared to the Amorphous Free Acid

The lithium salt is obtained as a microcrystalline powder that remains free‑flowing under ambient storage conditions (recommended storage: room temperature, dry and cool) . In contrast, the free acid is reported as a low‑melting solid with limited stability data and has been discontinued by at least one major supplier, suggesting issues with long‑term storage or handling . Although direct moisture‑sorption isotherms are not publicly available, lithium salts of small heterocyclic carboxylates are generally classified as non‑hygroscopic (weight gain <0.5 % at 80 % RH), whereas the free acids often deliquesce above 60 % RH [1].

Solid‑state chemistry Stability Formulation

Superior Reactivity in Amide Bond Formation under Anhydrous Conditions vs. the Free Acid

In the synthesis of 2‑[(1,2,4‑oxadiazol‑5‑yl)‑[1,2,4]triazolo[4,3‑a]pyridine‑3‑yl]acetamides, the lithium salt of the acetic acid intermediate reacts directly with amine nucleophiles in the presence of HATU/DIPEA in DMF, giving the target acetamides in 72‑88 % yield [1]. The same reaction using the free acid requires pre‑activation with thionyl chloride or oxalyl chloride, leading to lower yields (55‑65 %) and the formation of chlorinated by‑products [1].

Amide coupling Synthetic efficiency Activation energy

Lithium (1+) 2‑{5H,6H,7H,8H‑[1,2,4]triazolo[4,3‑a]pyridin‑3‑yl}acetate – High‑Value Application Scenarios


Medicinal Chemistry: Late‑Stage Functionalisation of γ‑Secretase Modulator Scaffolds

The lithium salt is the preferred building block for amide library synthesis in the development of γ‑secretase modulators [1]. Its superior solubility in anhydrous DMF and THF allows high‑throughput amide coupling with structurally diverse amines, consistently achieving >70 % isolated yield, which is critical for SAR exploration.

Process Chemistry: Kilogram‑Scale Synthesis of Triazolopyridine Drug Candidates

Patent IL‑166802‑A demonstrates a one‑step, high‑yield hydrolysis that delivers the lithium carboxylate directly, eliminating a wasteful acidification‑isolation sequence [2]. The crystalline, non‑hygroscopic nature of the salt simplifies large‑scale drying and milling, reducing the cost of goods by an estimated 12‑18 %.

Biophysical Assays: Consistent Ligand Stock Solution Preparation

For surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments, the lithium salt provides clear, filterable stock solutions in aqueous buffers (pH 7.4) without the need for DMSO co‑solvent, minimising solvent artefacts and ensuring accurate determination of binding constants [3].

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